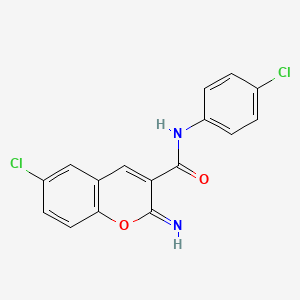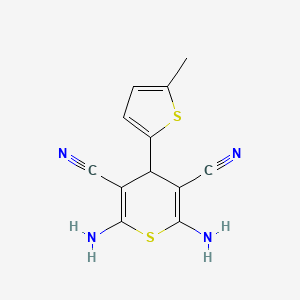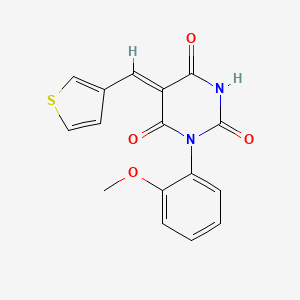
N-(4-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide and related compounds involves multiple steps, including the functionalization of piperidine derivatives and the introduction of sulfonyl and chlorobenzyl groups. One approach includes the development of enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, highlighting the importance of the arene sulfonyl group for high enantioselectivity and yields in synthesizing similar structures (Zhouyu Wang et al., 2006).
Molecular Structure Analysis
Molecular interaction studies, particularly involving piperidine derivatives, shed light on the conformational stability and binding properties of such compounds. For instance, the analysis of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the structural requirements for binding interactions, which can be applied to understand the molecular structure of N-(4-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide (J. Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of N-(4-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is influenced by its functional groups. The presence of a sulfonyl group, for example, can enhance reactivity towards nucleophiles and electrophiles. Research on similar sulfonamide derivatives has demonstrated significant activities, such as antimicrobial properties, which could be relevant to the chemical reactions and properties of the compound (K. Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of N-(4-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, such as solubility, melting point, and stability, are critical for its handling and application in research. While specific studies on this compound might not be available, insights into the physical properties can be gleaned from related compounds. For example, the solubility and stability of similar piperidine derivatives in various solvents have been explored, providing a basis for understanding the physical characteristics of our compound of interest.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for comprehending the compound's behavior in chemical reactions. Studies on similar compounds, such as those involving N-substituted piperidine derivatives, offer valuable information on the chemical properties that could be expected from N-(4-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide. Research into the reactivity of such compounds with different reagents and under various conditions can inform on the likely chemical properties of the compound (H. Khalid et al., 2014).
Applications De Recherche Scientifique
Enzyme Inhibition
A significant application of this compound is found in the inhibition of acetylcholinesterase (AChE), a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. Enhanced AChE activity has been linked to Alzheimer's disease, and inhibitors of this enzyme are sought for their potential to treat this condition. For instance, a study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives, including those similar to N-(4-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, which showed potent anti-AChE activity. One compound demonstrated an affinity 18,000 times greater for AChE than for BuChE, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).
Catalysis
The molecule has also been explored for its catalytic properties, particularly in the context of Lewis basic catalysts for hydrosilylation reactions. Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides, demonstrating that the arene sulfonyl group on N4 is crucial for high enantioselectivity in the hydrosilylation of N-aryl imines. This research opens avenues for utilizing similar structures in catalytic processes, offering high yields and selectivity for a broad range of substrates (Wang et al., 2006).
Receptor Agonism
Another application is found in the field of receptor agonism, where derivatives of N-(4-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide have been synthesized and evaluated for their effect on gastrointestinal motility. Sonda et al. (2004) synthesized benzamide derivatives, including a selective serotonin 4 (5-HT4) receptor agonist potential as a novel prokinetic with reduced side effects. This suggests the utility of such compounds in developing treatments for gastrointestinal disorders (Sonda et al., 2004).
Drug Development for Alzheimer’s Disease
Research by Rehman et al. (2018) on N-substituted derivatives aimed at evaluating new drug candidates for Alzheimer’s disease underscores the versatility of N-(4-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide derivatives. The study synthesized compounds that were tested for enzyme inhibition activity against AChE, validating the potential of these derivatives in drug development for neurodegenerative diseases (Rehman et al., 2018).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c18-15-7-5-13(6-8-15)11-19-17(21)14-3-1-9-20(12-14)25(22,23)16-4-2-10-24-16/h2,4-8,10,14H,1,3,9,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFECVKMIKKNQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4622313.png)
![3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4622321.png)
![2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622328.png)
![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)
![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)
![N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4622355.png)


![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4622368.png)
![1-[4-(decyloxy)benzoyl]-2-methyl-1H-benzimidazole](/img/structure/B4622374.png)

![2-[(3-{[(3-bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4622392.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)
![1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine](/img/structure/B4622414.png)